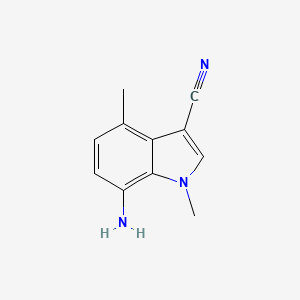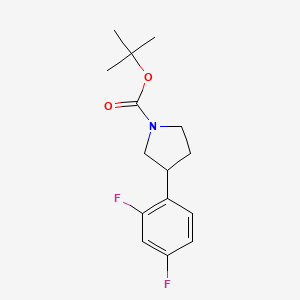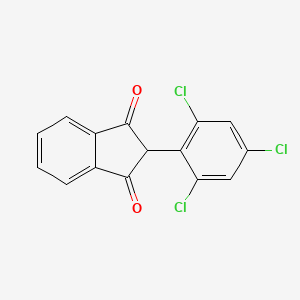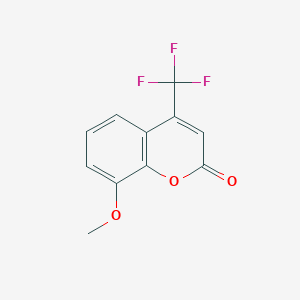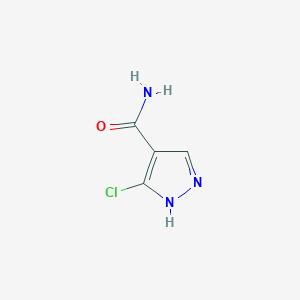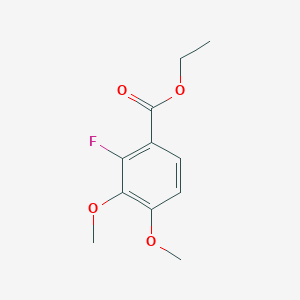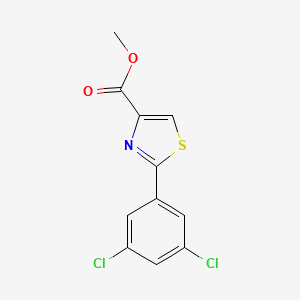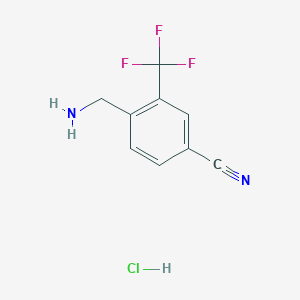
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride is a chemical compound with a molecular formula of C8H8ClF3N2 It is a derivative of benzonitrile, characterized by the presence of an aminomethyl group and a trifluoromethyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:
Nitrile Formation: The initial step involves the introduction of a nitrile group onto the benzene ring. This can be achieved through a reaction between a suitable benzene derivative and a nitrile source under appropriate conditions.
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done using a Mannich reaction, where formaldehyde and a primary or secondary amine are used in the presence of an acid catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: It is used in the development of materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound lacks the aminomethyl group but shares the trifluoromethyl and nitrile functionalities.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: This compound has a hydrazine group instead of the aminomethyl group.
Uniqueness
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H8ClF3N2 |
|---|---|
Poids moléculaire |
236.62 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14;/h1-3H,5,14H2;1H |
Clé InChI |
UTJMULVVRRYQKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)C(F)(F)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)

![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)
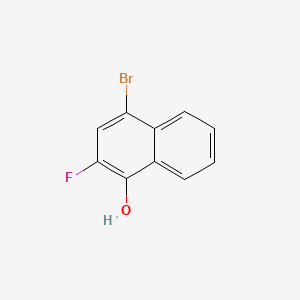
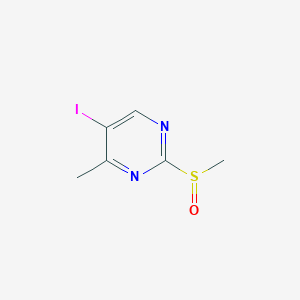
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
